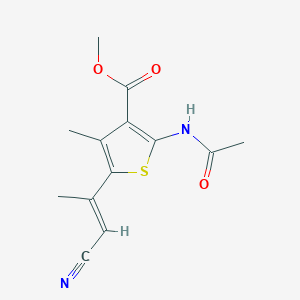
methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate, also known as compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thieno[2,3-d]pyrimidines, which have been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including thymidylate synthase and dihydrofolate reductase. It has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A in lab experiments is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new cancer and antiviral therapies. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A. One potential direction is the development of new synthetic methods for the production of this methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate, which could increase its availability and make it more accessible for further research. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Finally, further studies are needed to fully elucidate the mechanism of action of methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A and to identify its molecular targets in cancer and viral cells.
Méthodes De Synthèse
The synthesis of methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A involves a multistep process that begins with the reaction of 2-aminothiophene with acetic anhydride to form the intermediate 2-acetylaminothiophene. This intermediate is then reacted with methyl cyanoacetate to form the corresponding ester, which is subsequently treated with sodium hydride and methyl iodide to yield methyl 2-(acetylamino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate A in high yield and purity.
Applications De Recherche Scientifique
Compound A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.
Propriétés
IUPAC Name |
methyl 2-acetamido-5-[(E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(5-6-14)11-8(2)10(13(17)18-4)12(19-11)15-9(3)16/h5H,1-4H3,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGXGUVZWKTUNP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)/C(=C/C#N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(acetylamino)-5-[(1E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)
![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)
![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5680725.png)
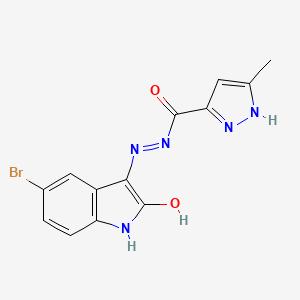
![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)
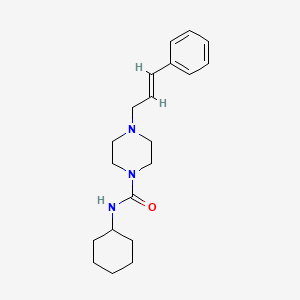
![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)
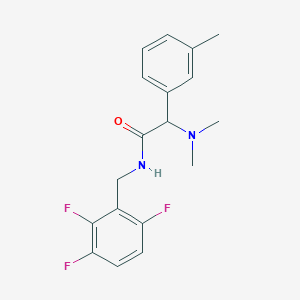
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
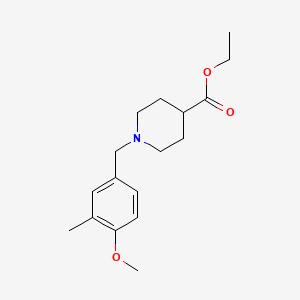
![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)